3-(1-methyl-4,5,6,7-tetrahydro-1H-indazol-6-yl)propanoic acid
CAS No.: 1367954-19-5
Cat. No.: VC11605977
Molecular Formula: C11H16N2O2
Molecular Weight: 208.26 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1367954-19-5 |
|---|---|
| Molecular Formula | C11H16N2O2 |
| Molecular Weight | 208.26 g/mol |
| IUPAC Name | 3-(1-methyl-4,5,6,7-tetrahydroindazol-6-yl)propanoic acid |
| Standard InChI | InChI=1S/C11H16N2O2/c1-13-10-6-8(3-5-11(14)15)2-4-9(10)7-12-13/h7-8H,2-6H2,1H3,(H,14,15) |
| Standard InChI Key | DMBPUINEKKTEFE-UHFFFAOYSA-N |
| Canonical SMILES | CN1C2=C(CCC(C2)CCC(=O)O)C=N1 |
Introduction
Structural Elucidation and Physicochemical Properties
Molecular Architecture
The compound’s molecular formula, , corresponds to a molecular weight of 208.26 g/mol. Its structure features a partially saturated indazole ring (1-methyl-4,5,6,7-tetrahydro-1H-indazol-6-yl) linked via a three-carbon chain to a carboxylic acid moiety. Key structural attributes include:
-
Indazole Core: The bicyclic system comprises a pyrazole ring fused to a cyclohexane ring, with partial saturation reducing aromaticity and enhancing conformational flexibility .
-
Substituents: A methyl group at the N1 position and a propanoic acid chain at the C6 position introduce steric and electronic modifications critical for intermolecular interactions.
The SMILES notation (CN1C2=C(CCC(C2)CCC(=O)O)C=N1) and InChIKey (DMBPUINEKKTEFE-UHFFFAOYSA-N) provide unambiguous representations of connectivity and stereochemistry .
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis hinges on constructing the tetrahydroindazole core followed by side-chain functionalization. Two strategic approaches emerge:
-
Cyclohexanone Condensation: As demonstrated in analogous indazole syntheses, cyclohexanone derivatives undergo hydrazine-mediated cyclization. For instance, diketo intermediates react with hydrazine hydrate in methanol under acidic conditions to form the indazole ring .
-
Side-Chain Introduction: Propanoic acid incorporation likely occurs via alkylation or Michael addition. A reported method involves treating 6-bromo-tetrahydroindazole with acrylonitrile, followed by hydrolysis to the carboxylic acid.
Optimized Protocol
A representative synthesis, adapted from indazole derivative methodologies , proceeds as follows:
-
Formation of Diketo Intermediate: React 4-methylcyclohexanone with ethyl acetoacetate in dimethyl sulfoxide (DMSO) catalyzed by piperidine.
-
Cyclization: Treat the diketo compound with hydrazine hydrate in refluxing methanol (65% yield).
-
Side-Chain Elaboration: Introduce the propanoic acid group via palladium-catalyzed coupling or nucleophilic substitution.
Critical purification steps include silica gel chromatography and recrystallization from ethanol/water mixtures, achieving ≥95% purity.
Research Applications and Limitations
Current Uses
-
Medicinal Chemistry: Serves as a scaffold for designing kinase inhibitors or GPCR modulators.
-
Chemical Biology: Utilized in photoaffinity labeling studies due to its UV-active indazole core .
Knowledge Gaps
-
Pharmacokinetics: No data on absorption, distribution, metabolism, or excretion (ADME).
-
Toxicity Profile: Acute and chronic toxicity studies are absent.
Future Directions
-
Biological Screening: Prioritize assays against cancer cell lines (e.g., MCF-7, A549) and inflammatory markers (TNF-α, IL-6).
-
Prodrug Development: Esterify the carboxylic acid to improve bioavailability.
-
Computational Modeling: Perform molecular dynamics simulations to predict target affinity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume